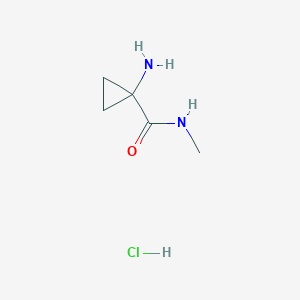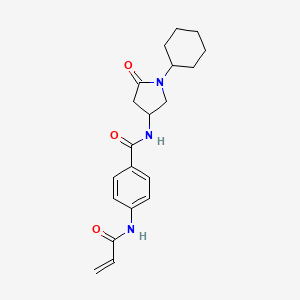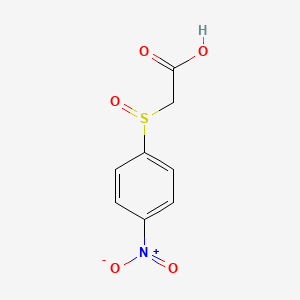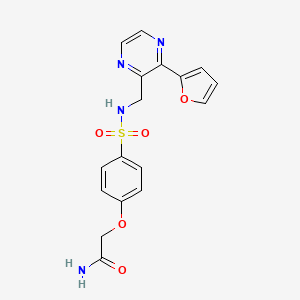![molecular formula C19H16ClN3O B2504818 N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-chlorophenyl)acetamide CAS No. 1903924-38-8](/img/structure/B2504818.png)
N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-chlorophenyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various related acetamide compounds with chlorophenyl groups and their synthesis, molecular structure, and properties. These compounds are characterized by the presence of an acetamide group attached to a chlorophenyl moiety, which is a common structural feature in the target compound. The papers cover a range of topics including vibrational spectroscopy, crystallography, theoretical investigations, and molecular docking analyses .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of chlorophenol with different amides or anilines in the presence of various solvents and reagents. For example, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using 4-chlorophenol and N-phenyl dichloroacetamide in tetrahydrofuran (THF) with anhydrous potassium carbonate . The synthesis conditions, such as temperature and reaction time, are optimized to achieve the highest yield. These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structures of related compounds are determined using techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis. The structures often reveal intramolecular hydrogen bonding and various intermolecular interactions that contribute to the stability and crystal packing of the compounds. For instance, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibits intramolecular N–H⋯O hydrogen bonding and intermolecular C–H⋯O interactions . These structural insights are crucial for understanding the conformation and reactivity of the target compound .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are investigated using spectroscopic methods and computational approaches. Vibrational spectroscopy, such as Raman and Fourier transform infrared spectroscopy, is used to obtain vibrational signatures and analyze the effects of rehybridization and hyperconjugation . Optical properties are studied using UV–vis spectrophotometry, revealing solvatochromic effects in different solvents . Theoretical investigations, including density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, provide insights into the electronic structure and optical properties . These analyses are essential for understanding the behavior of the target compound in various environments .
科学的研究の応用
Corrosion Inhibition
One significant application of derivatives similar to N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-chlorophenyl)acetamide is in corrosion inhibition. Studies have explored the synthesis and evaluation of long alkyl side chain acetamide derivatives, demonstrating promising inhibition efficiencies for steel in acidic and oil medium environments. These compounds, characterized by their structural features including a pyridin moiety and chlorophenyl group, offer potential as corrosion inhibitors in industrial applications (Yıldırım & Cetin, 2008).
Potential Pesticides
Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction as potential pesticides. The study provides new diffraction data and suggests these compounds' application in pest control, highlighting the importance of structural analysis in developing effective pesticide agents (Olszewska, Tarasiuk, & Pikus, 2009).
Antiviral and Antiapoptotic Effects
Research has also delved into the antiviral and antiapoptotic effects of compounds structurally related to N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-chlorophenyl)acetamide. For instance, anilidoquinoline derivatives have shown significant efficacy in treating Japanese encephalitis, with notable decreases in viral load and increases in survival rates in infected mice. This application underscores the therapeutic potential of such compounds in antiviral research (Ghosh et al., 2008).
Molecular Docking and Anticancer Research
The synthesis and molecular docking analysis of related acetamide derivatives highlight their potential as anticancer drugs. By targeting specific receptors, these compounds exhibit promising inhibitory activity against cancer cells, offering insights into the design and development of new anticancer therapies (Sharma et al., 2018).
Antimicrobial and Cytotoxic Activity
Novel substituted bipyridine-carbonitriles, incorporating pyrazole and/or triazole moieties, have been synthesized and assessed for their antimicrobial and cytotoxic activities. Some of these compounds displayed excellent activity against Bacillus subtilis and Trichoderma viride, as well as potent cytotoxic activity against human tumor liver cancer cell lines. This suggests their potential as antimicrobial and anticancer agents (Hussein et al., 2015).
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This could include investigating its coordination chemistry (given the presence of the bipyridine moiety), studying its potential biological activity, or developing new synthetic routes or reactions .
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-17-5-3-14(4-6-17)11-19(24)23-12-15-7-9-22-18(10-15)16-2-1-8-21-13-16/h1-10,13H,11-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHPIYTUGBJPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,3'-bipyridine]-4-yl}methyl)-2-(4-chlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2504735.png)
![3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2504738.png)
![N-(3,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2504739.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2504743.png)

![[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine](/img/structure/B2504745.png)

![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)

![3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2504750.png)
![2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine](/img/structure/B2504751.png)

